molecular formula C11H10N2OS2 B3277658 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone CAS No. 663203-83-6

3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone

Cat. No. B3277658
CAS RN: 663203-83-6
M. Wt: 250.3 g/mol
InChI Key: BRLMBIRRZVHDPF-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CTI and has been found to have several interesting properties that make it useful in a variety of research fields. In

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CTI has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has several biochemical and physiological effects. CTI has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been found to have a positive effect on the immune system and may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is its wide range of potential applications. CTI has been found to have several interesting properties that make it useful in a variety of research fields. However, one of the limitations of using CTI in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone. One area of research is in the development of new cancer treatments that use CTI as a therapeutic agent. Another area of research is in the development of new anti-inflammatory drugs that are based on the structure of CTI. Additionally, more research is needed to fully understand the mechanism of action of CTI and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is a chemical compound that has several interesting properties that make it useful in a variety of scientific research fields. Its potential applications in cancer treatment, anti-inflammatory drugs, and autoimmune diseases make it a promising area of research for future studies. While there are limitations to using CTI in lab experiments, its wide range of potential applications make it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that CTI can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. CTI has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(5Z)-3-cyclopropyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLMBIRRZVHDPF-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C(=O)/C(=C/C3=CC=CS3)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
Reactant of Route 2
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
Reactant of Route 3
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
Reactant of Route 4
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
Reactant of Route 5
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
Reactant of Route 6
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone

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